(S)-Ethyl 2-aminobutanoate hydrochloride

Asymmetric Synthesis Chiral Building Block Enantioselectivity

This (S)-enantiomer hydrochloride salt is a dual-application compound: a chiral building block for asymmetric synthesis of CNS-targeting APIs and a certified Levetiracetam Impurity 11 HCl reference standard. Using the (R)-enantiomer or racemic mix compromises stereochemistry and analytical validity. The bench-stable solid salt ensures easy handling, accurate weighing, and long-term stability. Ideal for QC method development and scalable asymmetric synthesis.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 91462-82-7
Cat. No. B2397971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-aminobutanoate hydrochloride
CAS91462-82-7
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCCC(C(=O)OCC)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
InChIKeySWNBPYRQCHSZSE-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ethyl 2-aminobutanoate Hydrochloride (91462-82-7): A Defined Chiral Intermediate and Impurity Reference Standard


(S)-Ethyl 2-aminobutanoate hydrochloride (CAS 91462-82-7) is the hydrochloride salt of a chiral amino acid ester, specifically the (S)-enantiomer of ethyl 2-aminobutanoate. Its molecular formula is C6H14ClNO2 with a molecular weight of 167.63 g/mol. The compound serves a dual scientific role: it is a key chiral building block in the asymmetric synthesis of pharmaceutical agents, and it is a characterized and cataloged impurity reference standard for the antiepileptic drug Levetiracetam . This dual identity—as both a synthetic tool and an analytical benchmark—distinguishes it from other simple amino acid esters and underscores its utility in both drug development and quality control workflows.

The Case Against Generic Substitution: Why (S)-Ethyl 2-aminobutanoate Hydrochloride (91462-82-7) Cannot Be Interchanged with Its Analogs


Substituting (S)-Ethyl 2-aminobutanoate hydrochloride with its (R)-enantiomer, racemic mixture, methyl ester analog, or free base form is scientifically unsound due to fundamental differences in stereochemistry, salt form, and end-use application. In chiral synthesis, the use of the correct enantiomer is paramount; the (R)-enantiomer or racemic mixture will yield the incorrect stereoisomer of the target molecule, potentially leading to inactive or even toxic products [1][2]. Furthermore, its defined role as a Levetiracetam impurity standard (Impurity 11 HCl) means any analog lacking this precise structure (including CAS, salt form, and stereochemistry) is analytically invalid for method development and validation . The hydrochloride salt form also imparts critical differences in solubility, stability, and handling compared to the free base, directly impacting its suitability in synthetic and analytical protocols .

Quantitative Differentiation: A Head-to-Head Comparison of (S)-Ethyl 2-aminobutanoate Hydrochloride (91462-82-7) Against Key Comparators


Enantiomeric Purity: The Defining Feature for Asymmetric Synthesis

The fundamental differentiator for (S)-Ethyl 2-aminobutanoate hydrochloride is its defined (S)-enantiomeric configuration. Its primary comparator, the (R)-enantiomer (ethyl (2R)-2-aminobutanoate hydrochloride, CAS 127641-80-9), possesses identical physicochemical properties but opposite optical activity, rendering it unsuitable for synthesizing (S)-configured drug targets [1]. The target compound is used to introduce a defined chiral center, a requirement for many pharmaceuticals. While specific quantitative enantiomeric excess (ee) data for this exact compound is not reported in primary literature, the necessity of chiral purity in such building blocks is a well-established class-level inference [2]. The practical consequence is that using the racemic mixture would result in a 50% yield of the desired enantiomer after a necessary and costly chiral resolution step, compared to a theoretical 100% yield of the desired enantiomer when starting with the enantiomerically pure (S)-form.

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Defined Impurity Standard for Levetiracetam Analytical Methods

(S)-Ethyl 2-aminobutanoate hydrochloride is a specifically cataloged impurity of Levetiracetam, designated as 'Levetiracetam Impurity 11 HCl' . This contrasts sharply with generic ethyl 2-aminobutanoate analogs, which do not carry this regulatory and analytical designation. The compound is supplied at a documented purity of ≥95% for use as a reference standard in analytical method development and validation . Its role is critical for quantifying this specific process-related impurity in Levetiracetam drug substance and product, ensuring compliance with pharmacopeial standards. No other ester analog (e.g., methyl ester, free base) can serve as a direct substitute for this specific impurity marker without extensive revalidation.

Impurity Profiling Analytical Method Validation Quality Control

Salt Form Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt form of (S)-Ethyl 2-aminobutanoate provides a significant practical advantage over the free base. The hydrochloride is a solid with a defined storage condition of 2-8°C, as specified by vendors, whereas the free base is a liquid (bp11 61°C) [1]. This physical state difference directly impacts handling, weighing accuracy, and long-term stability. A solid salt form is generally more stable to oxidation and less prone to degradation during storage compared to the free amine, which can absorb CO2 and discolor over time. Furthermore, the hydrochloride salt is typically more soluble in aqueous and polar organic solvents, facilitating its use in a wider range of reaction conditions. This differentiation is critical for reproducible synthetic procedures and long-term inventory management.

Solid Form Stability Handling Properties Synthesis Optimization

Documented Purity Specification from a Major Supplier

When procuring (S)-Ethyl 2-aminobutanoate hydrochloride, the available purity specification provides a clear quantitative benchmark. A major global supplier, Sigma-Aldrich, lists the compound with a purity of 97% . This is a verifiable, supplier-certified value that can be directly compared against offerings from other vendors. For instance, alternative suppliers may offer purities of 95% or 98% . While a 2% difference may seem small, it can be significant in applications requiring high precision, such as the synthesis of active pharmaceutical ingredients (APIs) or the preparation of analytical standards, where impurities can interfere with reaction yields or chromatographic baselines. This documented specification allows for direct, data-driven procurement decisions.

Chemical Purity Quality Assurance Procurement Specification

Validated Application Scenarios for (S)-Ethyl 2-aminobutanoate Hydrochloride (91462-82-7) Based on Quantitative Evidence


Analytical Reference Standard for Levetiracetam Impurity Profiling

In pharmaceutical quality control (QC) and analytical development laboratories, (S)-Ethyl 2-aminobutanoate hydrochloride is employed as a characterized reference standard, specifically designated 'Levetiracetam Impurity 11 HCl' . Its use is essential for developing and validating chromatographic methods (e.g., HPLC, UPLC) to detect and quantify this process-related impurity in Levetiracetam drug substance and finished dosage forms. The compound's documented purity (≥95%) allows for accurate calibration and ensures compliance with regulatory guidelines for impurity control.

Enantioselective Synthesis of CNS-Active Pharmaceutical Intermediates

As a chiral building block, the compound is used in the asymmetric synthesis of advanced pharmaceutical intermediates, particularly those targeting the central nervous system (CNS) . Its (S)-configuration is critical for installing the correct stereocenter in target molecules, such as intermediates for the synthesis of Levetiracetam [1]. The use of this enantiomerically pure building block avoids the low yields and additional purification steps associated with using a racemic starting material, thereby improving overall synthetic efficiency and reducing cost.

Preparation of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

In academic and industrial research settings focused on methodology development, (S)-Ethyl 2-aminobutanoate hydrochloride serves as a convenient, bench-stable source of a chiral amine . It can be used to synthesize chiral ligands, auxiliaries, or catalysts for exploring new enantioselective transformations. The solid hydrochloride salt form offers significant practical advantages over the liquid free base, including easier handling, more accurate weighing, and improved long-term stability, which are crucial for reproducible small-scale methodology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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